Methyl 3-amino-3,5-dimethylhexanoate
Description
Methyl 3-amino-3,5-dimethylhexanoate (C₉H₁₇NO₂, molecular weight 187.24 g/mol) is an aliphatic ester featuring an amino group and two methyl substituents at the 3- and 5-positions of the hexanoate backbone. The compound’s discontinuation in commercial catalogs (CymitQuimica, 2025) implies challenges in synthesis, stability, or niche applications . Potential uses may align with pheromone synthesis or bioactive molecule intermediates, as seen in structurally related esters .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 3-amino-3,5-dimethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-9(3,10)6-8(11)12-4/h7H,5-6,10H2,1-4H3 |
InChI Key |
ZYARMYNZIQKAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3,5-dimethylhexanoate typically involves the esterification of 3-amino-3,5-dimethylhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-amino-3,5-dimethylhexanoic acid+methanolacid catalystmethyl 3-amino-3,5-dimethylhexanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3,5-dimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-3,5-dimethylhexanol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3,5-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3,5-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function. The ester group may undergo hydrolysis, releasing the active amine compound.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Research Findings and Challenges
- Synthetic Complexity: The target compound’s amino group introduces challenges in regioselective introduction and stability, as seen in Boc-deprotection strategies for related amino esters .
- Stability: Neutral amino esters (e.g., this compound) may exhibit hygroscopicity or sensitivity to oxidation, unlike hydrochloride salts or hydroxy analogs .
- Applications: Aliphatic amino esters are less explored in industrial settings compared to aromatic or heterocyclic derivatives, which dominate pharmaceutical and agrochemical research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
